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Introduction

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling
pathways of numerous cytokines involved in inflammation and immune response.[1][2] It is
supplied as a crystalline solid and is utilized in laboratory settings for a variety of research
applications, including the investigation of autoimmune and inflammatory diseases. Proper
dissolution and preparation of Upadacitinib are crucial for obtaining accurate and reproducible
experimental results. These application notes provide detailed protocols for the dissolution,
preparation, and storage of Upadacitinib for both in vitro and in vivo laboratory use.

Physicochemical Properties and Solubility

Upadacitinib is a crystalline solid with a molecular weight of 380.37 g/mol .[3] Its solubility is a
key factor in the preparation of stock solutions for experimental use.

Table 1: Solubility and Stability of Upadacitinib
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Solvent

Maximum
Concentration

Stability of Stock
Solution

Storage

DMSO

~30-76 mg/mL[4][5]

> 2 years at -80°C, 1
year at -20°C[6]

-20°C or -80°C

Dimethyl formamide
(DMF)

~30 mg/mL[4]

Information not

available

-20°C

Ethanol

19.02 mg/mL (50 mM)
[3]

Information not

available

-20°C

1:1 DMSO:PBS (pH
7.2)

~0.50 mg/mL[4]

Not recommended for

more than one day[4]

4°C for short-term use

Water

0.2 - 38 mg/mL (pH 2-
N1

Aqueous solutions not
recommended for

storage[4]

Use immediately

Note: It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce

solubility.[5] The provided data is for guidance, and batch-specific molecular weights may vary.

[3]

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions as an ATP-competitive inhibitor of JAK1.[1] By binding to the ATP-
binding site of JAK1, it blocks the phosphorylation and activation of Signal Transducers and
Activators of Transcription (STATSs).[2][8] This disruption of the JAK-STAT signaling pathway
modulates the signaling of multiple inflammatory cytokines, such as IL-6 and IL-7, that are

dependent on this pathway.[1][9]
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Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
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Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Upadacitinib in
DMSO, which can be further diluted for various in vitro assays.

Materials:

Upadacitinib (crystalline solid)

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials

Calibrated analytical balance

Vortex mixer
Protocol:

o Weighing: Accurately weigh the desired amount of Upadacitinib powder using a calibrated
analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.804 mg
of Upadacitinib (Molecular Weight = 380.37 g/mol ).

» Dissolution: Add the weighed Upadacitinib to a sterile microcentrifuge tube. Add the
calculated volume of DMSO to achieve a final concentration of 10 mM.

e Mixing: Vortex the solution until the Upadacitinib is completely dissolved. Gentle warming in
a water bath (37°C) may aid in dissolution.

o Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw
cycles. Store the aliquots at -20°C or -80°C for long-term storage.

e—b 1. Weigh Upadacitinib P 2. Add DMSO | 3. Vortex to Dissolve | 4. Aliquot Solution P-| 5. Store at -20°C/-80°C Stock Solution Ready

Click to download full resolution via product page
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Caption: Workflow for preparing Upadacitinib stock solution.

Preparation of Working Solutions for In Vitro Cell-Based
Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for
cell culture experiments. It is crucial to ensure the final DMSO concentration in the cell culture
medium is non-toxic (typically < 0.5%).

Materials:

e 10 mM Upadacitinib stock solution in DMSO
« Sterile cell culture medium

 Sterile microcentrifuge tubes

Protocol:

 Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the
10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate
solution, add 10 pL of the 10 mM stock to 90 pL of cell culture medium.

 Final Dilution: Further dilute the intermediate solution or the stock solution to the desired final
working concentration in the cell culture medium. For instance, to prepare a 10 pM working
solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 pL of 10 mM stock to 999
uL of medium).

o Control Preparation: Prepare a vehicle control using the same final concentration of DMSO
as in the Upadacitinib-treated samples.

» Application: Add the prepared working solutions to the cell cultures.

Preparation of Formulation for In Vivo Studies

For in vivo experiments, Upadacitinib is often administered orally. A common formulation
involves a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline.[6]
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Materials:

Upadacitinib (crystalline solid)

DMSO

PEG300 (Polyethylene glycol 300)

Tween-80

Saline (0.9% NacCl)

Sterile tubes

Protocol for a 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline Formulation:

Initial Dissolution: Dissolve the required amount of Upadacitinib in DMSO.

e Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly until a clear
solution is obtained.

o Addition of Tween-80: Add Tween-80 to the mixture and mix well.

o Addition of Saline: Slowly add saline to the mixture while vortexing to form a stable
suspension. The final solution should be clear.[6]

o Administration: The formulation should be prepared fresh and administered to the animals as
per the experimental design.

Note: The solubility in this formulation is = 2.75 mg/mL.[6] The exact concentrations and vehicle
composition may need to be optimized based on the specific animal model and route of
administration.

Safety Precautions

Upadacitinib should be handled as a potentially hazardous material.[4] Always wear
appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety
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glasses, when handling the compound. Avoid inhalation of the powder and contact with skin
and eyes.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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